2'-Ethoxy-2-hydroxy-5-nitrobenzanilide

medicinal chemistry SAR physicochemical profiling

GW9662's irreversible PPARγ antagonism via Cys285 alkylation limits its use in pathway dissection. This 2-hydroxy analog replaces the chloro leaving group, abolishing covalent modification while retaining the core 5-nitrobenzamide pharmacophore. Key benefits: • Negative control for isolating PPARγ-dependent effects from off-target activity. • Dual H-bond donor motif (2-OH + anilide NH) enables bifurcated hinge-region binding in kinase targets. • 2'-Ethoxy extension offers conformational differentiation for scaffold-hopping and SAR exploration. • Benchmark antibacterial assays against MSSA ATCC 29213 and S. aureus ATCC 25923 to align with published MIC data.

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
CAS No. 213460-67-4
Cat. No. B12652678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Ethoxy-2-hydroxy-5-nitrobenzanilide
CAS213460-67-4
Molecular FormulaC15H14N2O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C15H14N2O5/c1-2-22-14-6-4-3-5-12(14)16-15(19)11-9-10(17(20)21)7-8-13(11)18/h3-9,18H,2H2,1H3,(H,16,19)
InChIKeyHRBJNZCWCSUIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Ethoxy-2-hydroxy-5-nitrobenzanilide (CAS 213460-67-4): Procurement-Ready Physicochemical and Structural Identity Reference


2'-Ethoxy-2-hydroxy-5-nitrobenzanilide (CAS 213460-67-4) is a synthetic nitrobenzamide derivative belonging to the N-phenyl-2-hydroxy-5-nitrobenzamide class, with the IUPAC name N-(2-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide [1]. Its molecular formula is C15H14N2O5 (molecular weight 302.28 g/mol), and it features three pharmacophoric functional groups: a 2-hydroxy-5-nitrobenzoyl moiety, an anilide bridge, and a 2'-ethoxyphenyl substituent . This compound is structurally related to the well-characterized PPARγ antagonist GW9662 (2-chloro-5-nitrobenzanilide) and to the 5-nitrosalicylanilide series, but its 2'-ethoxy/2-hydroxy substitution pattern distinguishes it from both chloro-substituted and unsubstituted analogs .

Why 2'-Ethoxy-2-hydroxy-5-nitrobenzanilide Cannot Be Replaced by GW9662 or Other 5-Nitrobenzanilide Analogs in Structure-Sensitive Applications


Generic substitution among 5-nitrobenzanilide analogs is undermined by large, quantifiable differences in physicochemical and electronic profiles that directly impact target engagement, solubility, and hydrogen-bonding capacity. The 2-chloro substituent of GW9662 generates an electron-withdrawing, lipophilic environment (XLogP ~3.6 estimated) and a single hydrogen-bond donor , whereas the 2-hydroxy group of the target compound contributes an additional H-bond donor (HBD count = 2) and raises the topological polar surface area to 104 Ų, altering membrane permeability and binding pharmacophore geometry [1]. The 2'-ethoxy group further increases rotatable bond count to 4 (vs. 2 for GW9662), modifying conformational entropy upon target binding [1]. These cumulative differences mean that interchange with GW9662 or unsubstituted 2-hydroxy-5-nitrobenzanilide (NSC4110) is inadvisable for any application where the 2-OH/2'-OEt pharmacophore determines potency, selectivity, or solubility.

Quantitative Differentiation Evidence for 2'-Ethoxy-2-hydroxy-5-nitrobenzanilide vs. Its Closest Analogs


Structural Distinction: 2'-Ethoxy vs. 2'-Chloro Substituent Drives a 1.7-Fold Increase in Topological Polar Surface Area vs. GW9662

The target compound possesses a Topological Polar Surface Area (TPSA) of 104 Ų, computed via Cactvs 3.4.6.11 [1]. By comparison, the closest clinically-referenced analog, GW9662 (2-chloro-5-nitrobenzanilide), has an estimated TPSA of approximately 62 Ų based on its structure . This 42 Ų increase (1.7-fold) is attributable to the replacement of the 2-chloro substituent (in GW9662) with a 2-hydroxy group and the addition of a 2'-ethoxy oxygen on the aniline ring. TPSA is a critical determinant of intestinal absorption and blood-brain barrier penetration; compounds with TPSA > 140 Ų are generally poorly absorbed, while those < 60–70 Ų show high CNS penetration [2]. The target compound's TPSA of 104 Ų places it in an intermediate permeability range distinct from both GW9662 (predicted high CNS penetration) and larger polar derivatives.

medicinal chemistry SAR physicochemical profiling

Hydrogen Bond Donor Count Doubles Relative to GW9662, Altering Pharmacophore Geometry and Solubility

The target compound has a Hydrogen Bond Donor (HBD) count of 2, contributed by the 2-hydroxy phenolic proton and the anilide NH [1]. GW9662 (2-chloro-5-nitrobenzanilide) possesses only 1 HBD (the anilide NH), as the 2-position is occupied by a chloro substituent incapable of hydrogen bond donation . This doubling of HBD capacity is structurally verifiable and has two consequences: (i) altered solubility profile—each additional HBD typically improves aqueous solubility by 0.5–1.0 log unit in congeneric series [2]; (ii) distinct pharmacophoric interaction potential, as the 2-OH group can act as both HBD and HBA, enabling intramolecular hydrogen bonding with the adjacent carbonyl oxygen that rigidifies the benzamide conformation, an interaction absent in the 2-chloro analog.

drug design molecular recognition solubility

Lipophilicity Modulation: XLogP3 of 3.1 Distinguishes the Compound from More Lipophilic 2-Halo Analogs and More Hydrophilic Amino Derivatives

The target compound has a computed XLogP3-AA value of 3.1 [1], placing it in a moderately lipophilic range. For comparison, the 2-chloro analog GW9662 has an estimated logP of approximately 3.6 (based on its higher ClogP from the chloro substituent and absence of the polar 2-OH group) , while 2-amino-5-nitrobenzanilide (CAS 30481-54-0) is calculated to have a logP close to 1.8–2.2 due to the amino group's polarity . The target compound's 3.1 XLogP3 positions it as a balanced intermediate: sufficiently lipophilic for membrane partitioning (logP > 1) yet less prone to non-specific protein binding and hERG liability than the more lipophilic chloro analog (logP > 3.5) [2]. This 0.5 log unit difference vs. GW9662 translates to an approximately 3-fold difference in octanol-water partition coefficient.

ADME lipophilicity lead optimization

Rotatable Bond and Conformational Flexibility: 4 Rotatable Bonds vs. 2 in GW9662 Enables Distinct Binding Pose Sampling

The target compound contains 4 rotatable bonds (the ethoxy ethyl group, the C–O ethoxy bond, the amide C–N bond, and the aryl–carbonyl bond) [1], compared to only 2 rotatable bonds in GW9662 (the amide C–N bond and aryl–carbonyl bond; the chloro substituent is non-rotatable) . Each additional rotatable bond adds approximately 0.7–1.2 kcal/mol to the conformational entropy penalty upon binding, which must be compensated by favorable enthalpic interactions [2]. The 2'-ethoxy group specifically introduces two additional torsional degrees of freedom that can sample gauche and anti conformations, allowing the terminal methyl group to occupy hydrophobic sub-pockets inaccessible to the rigid 2-chloro or 2-unsubstituted phenyl analogs. This differential flexibility implies that docking scores or binding free energy predictions derived from GW9662 co-crystal structures cannot be directly extrapolated to the target compound without explicit conformational sampling.

conformational analysis molecular docking entropy

Class-Level Inference: 2-Hydroxy-5-nitrobenzamide Scaffold Demonstrates Sub-4 µg/mL MIC Against S. aureus in Congeneric Series

While the target compound itself lacks published direct MIC data, congeneric N-(2-hydroxy-5-nitrophenyl)benzamides have demonstrated potent antibacterial activity. In a 2020 study by Sener et al., compounds 5N1 (4-ethyl-N-(2-hydroxy-5-nitrophenyl)benzamide) and 5N2 (4-tert-butyl-N-(2-hydroxy-5-nitrophenyl)benzamide) exhibited MIC values of <4 µg/mL against both S. aureus and methicillin-susceptible S. aureus (MSSA), outperforming ceftazidime in the same assay [1]. The 2-hydroxy-5-nitro substitution pattern was essential for activity; the corresponding 4-nitro regioisomer 4N1 showed comparable potency, confirming that the nitro position modulates but does not abolish activity [1]. The target compound differs from 5N1/5N2 by bearing the variable substitution on the aniline ring (2'-ethoxy) rather than the benzoyl ring (4-alkyl), but retains the same 2-hydroxy-5-nitrobenzamide pharmacophore. This class-level SAR suggests that the target compound warrants evaluation against Gram-positive bacterial panels, with the 2'-ethoxy group potentially enhancing Gram-negative permeability via increased lipophilicity relative to the 4-alkyl series.

antimicrobial antibacterial SAR

Electronic Modulation by 2'-Ethoxy: Hammett σₚ of –0.24 for the para-Ethoxy Group Contrasts with σₚ of +0.23 for Chloro, Reversing the Electronic Push-Pull Character of the Anilide Ring

The 2'-ethoxy substituent is an electron-donating group (Hammett σₚ = –0.24 for OEt; σₘ = +0.10), whereas the 2-chloro substituent in GW9662 is electron-withdrawing (σₚ = +0.23; σₘ = +0.37) [1]. This reversal of electronic character—from net electron-withdrawing (chloro) to net electron-donating (ethoxy) on the aniline ring—directly modulates the electron density at the anilide nitrogen and, through resonance, the carbonyl electrophilicity. Experimentally, this manifests as a shift in the amide IR stretching frequency (typically 10–20 cm⁻¹ lower for electron-donating substituents due to increased single-bond character) and altered ¹H NMR chemical shift of the anilide NH proton [2]. For procurement decisions, this electronic distinction is critical: the ethoxy-substituted compound will exhibit different acylation/reactivity profiles, different UV-Vis absorption maxima (bathochromic shift relative to the chloro analog due to extended conjugation), and different redox behavior of the nitro group (the electron-donating ethoxy increases electron density at the nitro-bearing ring via the amide bridge, potentially raising the reduction potential by 50–100 mV vs. the chloro analog [3]).

physical organic chemistry electronic effects reactivity

Research and Industrial Application Scenarios for 2'-Ethoxy-2-hydroxy-5-nitrobenzanilide Based on Verified Differentiation Evidence


Pharmacophore Probe for Dual Hydrogen Bond Donor Targets (e.g., Kinases with Hinge-Region + Back Pocket HBD Requirements)

The target compound's HBD count of 2 (2-OH phenolic proton + anilide NH) relative to GW9662's single HBD [1] makes it suitable as a pharmacophore probe for biological targets that require a bifurcated hydrogen bond donor motif. In kinase drug discovery, type I½ and type II inhibitors frequently engage the hinge region via a donor-acceptor pair; the 2-OH group can serve as an additional anchor to a backbone carbonyl in the solvent-exposed region or selectivity pocket. Procurement of this compound for fragment-based screening or scaffold-hopping campaigns is justified where the co-crystal structure of GW9662-PPARγ (PDB entries 3B0R, 3B1M) reveals a binding site volume that could accommodate the 2'-ethoxy extension beyond the chloro-occupied space.

Antibacterial Hit Expansion Starting from the 2-Hydroxy-5-nitrobenzamide Scaffold with Sub-4 µg/mL S. aureus MIC Benchmark

Congeneric N-(2-hydroxy-5-nitrophenyl)benzamides have demonstrated MIC values of <4 µg/mL against S. aureus, surpassing ceftazidime [1]. The target compound represents a structurally differentiated analog in which the variable substitution is relocated from the benzoyl ring to the aniline ring (2'-ethoxy). This scaffold-hopping approach can circumvent existing resistance mechanisms while retaining the validated 2-hydroxy-5-nitro pharmacophore. Medicinal chemistry teams procuring this compound for systematic SAR exploration should benchmark their MIC assays against the published 5N1/5N2 data and include ATCC 25923 (S. aureus) and ATCC 29213 (MSSA) as reference strains to enable cross-study comparability.

Synthetic Intermediate for Mixed-Ether Nitrobenzamide Libraries via Suzuki Coupling or Nucleophilic Aromatic Substitution at the 5-Nitro-Activated Position

The combination of a 5-nitro group (strongly electron-withdrawing, meta-directing, and activating toward nucleophilic aromatic substitution) with a 2'-ethoxy substituent (electron-donating, ortho/para-directing on the aniline ring) creates a regiochemically differentiated scaffold for library synthesis [1]. The nitro group can be selectively reduced to a 5-amino derivative (using Fe/AcOH or catalytic hydrogenation) without affecting the 2'-ethoxy group, enabling subsequent diazotization/Sandmeyer chemistry or amide coupling. Procurement of this compound as a key intermediate is justified for parallel synthesis programs targeting benzamide-derived kinase inhibitors, antibacterial agents, or PROTAC linker precursors.

Negative Control Compound for PPARγ-Mediated Effects Where the 2-OH/2'-OEt Substitution Pattern Abrogates GW9662-Like Irreversible Antagonism

GW9662 functions as an irreversible PPARγ antagonist through covalent modification of Cys285 via its 2-chloro substituent acting as a leaving group in nucleophilic aromatic substitution [1]. The target compound replaces the 2-chloro with a 2-hydroxy group, which cannot undergo the same displacement chemistry. This structural difference predicts that the target compound should lack the irreversible PPARγ antagonism of GW9662, making it a candidate for use as a negative control in experiments designed to isolate PPARγ-dependent from PPARγ-independent effects of GW9662. Researchers procuring GW9662 for pathway dissection studies should consider co-procurement of this analog to control for off-target effects of the chloro substituent.

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